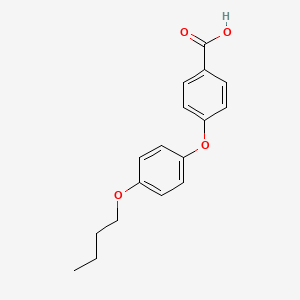

Benzoic acid, 4-(4-butoxyphenoxy)-

描述

BenchChem offers high-quality Benzoic acid, 4-(4-butoxyphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(4-butoxyphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-butoxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-3-12-20-14-8-10-16(11-9-14)21-15-6-4-13(5-7-15)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUPJLUPTDHFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472433 | |

| Record name | Benzoic acid, 4-(4-butoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117802-43-4 | |

| Record name | Benzoic acid, 4-(4-butoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Benzoic Acid Derivatives in Advanced Materials Science

Benzoic acid and its derivatives are a cornerstone of organic synthesis and have found widespread application in pharmaceuticals, food preservation, and as precursors for a variety of industrial chemicals. conicet.gov.ar In the realm of advanced materials science, these compounds are prized for their rigid aromatic core, which can be readily functionalized to tune their physical and chemical properties. ontosight.aipearson.com This adaptability has led to their use in the development of a diverse array of materials, including liquid crystals, specialized polymers, and functional thin films. pearson.comnih.gov

The introduction of alkoxy chains to the benzoic acid scaffold is a particularly fruitful strategy for creating materials with tailored properties. The length and branching of these chains can profoundly influence intermolecular interactions, leading to the emergence of liquid crystalline phases, where molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. These liquid crystalline materials are integral to modern display technologies, sensors, and optical devices. Furthermore, the carboxyl group of benzoic acid provides a convenient anchor point for attaching these molecules to surfaces, enabling the formation of self-assembled monolayers (SAMs) that can modify the surface properties of materials for applications in electronics and nanotechnology.

Academic Significance of Benzoic Acid, 4 4 Butoxyphenoxy As a Model System for Structure Property Investigations

The academic significance of studying such a molecule lies in its potential to elucidate how subtle changes in its three key structural motifs—the benzoic acid group, the phenoxy linker, and the butoxy tail—affect its bulk properties. For instance, the length of the alkoxy chain (in this case, butoxy) is known to be a critical determinant of the thermal and phase behavior of liquid crystals. Shorter chains may lead to nematic phases, while longer chains can favor the formation of more ordered smectic phases.

Below are tables detailing the general physical and chemical properties that would be of interest in the study of Benzoic acid, 4-(4-butoxyphenoxy)-, based on data from analogous compounds.

Table 1: General Physicochemical Properties of Alkoxy-Substituted Benzoic Acids

| Property | Description | Significance in Research |

| Molecular Formula | C₁₇H₁₈O₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 286.32 g/mol | Influences physical properties like density and boiling point. |

| Melting Point | Not available | A key indicator of molecular packing and intermolecular forces. The melting points of similar alkoxybenzoic acids vary significantly with chain length. |

| Solubility | Expected to be soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. | Crucial for synthesis, purification, and processing of the material. |

| Acidity (pKa) | The carboxylic acid proton is acidic. | Determines its reactivity and potential for forming salts or hydrogen bonds. |

Table 2: Spectroscopic Data for Characterization (Hypothetical)

| Technique | Expected Features | Information Gained |

| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons of the butoxy chain, and the terminal methyl group. A downfield signal for the carboxylic acid proton. | Confirms the presence and connectivity of the different proton environments in the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the butoxy chain. | Provides a map of the carbon skeleton of the molecule. |

| FT-IR | Characteristic stretching vibrations for C=O (carbonyl), C-O (ether), and O-H (carboxylic acid). | Identifies key functional groups present in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Confirms the molecular weight and can provide information on fragmentation patterns. |

Research Trajectories and Objectives for Benzoic Acid, 4 4 Butoxyphenoxy Studies

Chemical Synthesis Approaches for Benzoic Acid, 4-(4-butoxyphenoxy)-

The construction of the target molecule, Benzoic acid, 4-(4-butoxyphenoxy)-, can be achieved through several synthetic routes. These approaches primarily focus on the formation of the ether linkage and the benzoic acid moiety.

Esterification and Etherification Protocols

Esterification and etherification are fundamental reactions in the synthesis of Benzoic acid, 4-(4-butoxyphenoxy)-. One common strategy involves the esterification of a pre-formed phenoxybenzoic acid. For instance, p-hydroxybenzoic acid can be reacted with a suitable butoxy-containing compound. prepchem.com

A typical etherification to form a diaryl ether backbone involves the Ullmann condensation. This reaction uses a copper catalyst to couple an aryl halide with a phenol (B47542). wikipedia.org For example, 4-chloronitrobenzene can be reacted with phenol in the presence of a copper catalyst to form p-nitrophenyl phenyl ether. wikipedia.org Modifications of this reaction, such as using soluble copper catalysts supported by ligands, have improved reaction conditions. wikipedia.org

Another approach is the Williamson ether synthesis, where an alkali phenolate reacts with an alkyl halide. In the context of analogous structures, a process for synthesizing p-(4-hydroxy-n-butoxy)benzoic acid involves reacting p-hydroxy-benzoic acid with 4-bromobutyl acetate in the presence of sodium hydroxide. prepchem.com

Aromatic Substitution and Coupling Reactions for Phenoxy-Benzoic Acid Scaffold Formation

The formation of the phenoxy-benzoic acid scaffold is a key step. Electrophilic aromatic substitution reactions are a cornerstone of benzene chemistry and can be utilized to introduce functional groups onto the aromatic rings. msu.edu

The Ullmann condensation is a classical method for forming diaryl ethers, which constitute the core of the phenoxy-benzoic acid structure. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction may employ nano-sized metal catalysts to facilitate the C-O bond formation under milder conditions. nih.govrsc.org For instance, the synthesis of 4-phenoxybenzoic acid can be achieved by reacting phenol with p-chlorobenzoic acid. chemicalbook.com

The Suzuki-Miyaura cross-coupling reaction offers another powerful tool for constructing C-C bonds, which can be adapted for the synthesis of precursors to the target molecule. youtube.commdpi.comnih.gov This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. youtube.com For example, the Suzuki reaction can be used to synthesize 4-phenylphenol from 4-bromophenol and phenylboronic acid, demonstrating the formation of a biaryl linkage that is structurally related to the phenoxy-benzoic acid scaffold. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and base.

For Ullmann-type reactions, the traditional use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide and high temperatures can be modified. wikipedia.org The use of soluble copper catalysts with ligands such as diamines and acetylacetonate can lead to improved results. wikipedia.org Furthermore, nano-catalysts are being explored to achieve rapid C-O bond formation under milder, often ligand-free, conditions. nih.govrsc.org

In Suzuki-Miyaura couplings, the choice of palladium catalyst and ligand is critical. For instance, Pd(dppf)Cl2 has been shown to be an effective catalyst for the coupling of bromoindazoles with various boronic acids. nih.gov The base used, such as potassium carbonate or cesium carbonate, also plays a significant role in the reaction's success. youtube.commdpi.com Microwave-assisted synthesis has also been employed to accelerate these coupling reactions. researchgate.net

Derivatization Strategies for Benzoic Acid, 4-(4-butoxyphenoxy)- Analogues

The core structure of Benzoic acid, 4-(4-butoxyphenoxy)- can be systematically modified to create a library of analogous compounds. These derivatization strategies allow for the fine-tuning of the molecule's physical and chemical properties.

Exploration of Alkyl Chain Length Effects on Molecular Architecture

The length of the alkyl chain in the alkoxy group can significantly influence the properties of the resulting molecule, particularly in the context of liquid crystals. mdpi.com As the alkyl chain length increases, the mesophase behavior can change, with a tendency to exhibit a greater number of mesophases at higher temperatures. mdpi.com For example, in a series of related liquid crystals, increasing the number of methylene (B1212753) groups in the alkyl chain led to a greater number of liquid crystalline phases. mdpi.com This effect is attributed to changes in molecular shape and intermolecular interactions. The synthesis of such analogs typically involves reacting the corresponding 4-hydroxybenzoic acid derivative with alkyl halides of varying lengths.

| Number of Methylene Groups ('m') | Phase Sequence on Heating | Glass Transition Temperature (Tg) |

|---|---|---|

| 3 | Cr → SmCA* → I | Vitrified from crystal phase |

| 5 | Cr → SmXA* → SmCA* → SmC* → I | Vitrified from SmXA* phase |

| 7 | Cr → SmCA* → SmC* → SmA → I | Vitrified from SmCA* phase |

Introduction of Diverse Substituents on the Benzoic Acid and Phenoxy Moieties

Introducing various substituents onto the benzoic acid and phenoxy rings is a common strategy to create diverse analogs. This can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation on the starting materials or the final product. msu.edu For example, a nitro group can be introduced and subsequently reduced to an amino group, which can then be further modified. msu.edu

The synthesis of substituted derivatives often involves multi-step reaction sequences. For instance, to synthesize 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives, a multi-step process is employed. nih.gov Similarly, substituted 4-benzyloxy-benzoic acid amide derivatives can be prepared through a series of reactions involving the coupling of different substituted fragments. google.com The introduction of substituents such as cyano groups has also been reported in related structures. nih.gov

Principles of Green Chemistry in the Synthesis of Benzoic Acid, 4-(4-butoxyphenoxy)-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis of Benzoic acid, 4-(4-butoxyphenoxy)- involves critically evaluating and optimizing existing methodologies like the Ullmann condensation and SNAr reactions for improved environmental performance and efficiency.

A key green improvement in diaryl ether synthesis has been the evolution of the Ullmann condensation. Classical conditions, which used stoichiometric or greater amounts of copper powder at high temperatures (often exceeding 200°C), are inefficient and generate significant metallic waste. beilstein-journals.org Modern Ullmann-type syntheses are considerably "greener" as they employ only catalytic amounts of copper salts, drastically reducing metal waste. acs.orgorganic-chemistry.org The use of ligands allows these reactions to proceed under much milder temperatures, which lowers energy consumption. organic-chemistry.orgnih.gov

The choice of solvent is another critical factor in green chemistry. Traditional solvents like pyridine or dimethylformamide (DMF) are effective but pose significant health and environmental risks. researchgate.nettandfonline.com Research into greener alternatives is ongoing, with solvents like acetonitrile being used in some modern Ullmann protocols. beilstein-journals.orgacs.org Ideally, reactions would be conducted in water or solvent-free systems. For example, a solvent-free synthesis of benzilic acid has been demonstrated by grinding the reactants with sodium hydroxide in a mortar, showcasing a significant green advantage over traditional methods requiring ethanol reflux. wjpmr.com

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another core principle. Catalytic reactions, by their nature, improve atom economy compared to stoichiometric ones. Furthermore, reaction design can be optimized to minimize the formation of byproducts. For instance, in the SNAr pathway, the main byproduct is a simple salt (e.g., potassium fluoride), leading to a relatively clean reaction profile. researchgate.net

The use of renewable feedstocks is a forward-looking green chemistry goal. Lignin, a complex polymer found in wood, can be broken down into valuable benzoic acid derivatives like p-hydroxybenzoic acid. rsc.org Developing synthetic routes that utilize these lignin-derived platform chemicals as starting materials for more complex molecules could provide a sustainable alternative to petroleum-based feedstocks. rsc.org This approach aligns with creating a more circular and sustainable chemical industry.

Finally, reducing derivatization steps and opting for safer reagents contribute to a greener synthesis. wjpmr.com A synthetic route with fewer steps is generally more efficient and produces less waste. For example, directly coupling 4-butoxyphenol (B117773) with an activated 4-halobenzoic acid is preferable to a multi-step process involving protection and deprotection of functional groups.

Table 2: Green Chemistry Evaluation of Synthetic Methods

| Green Chemistry Principle | Classical Ullmann Reaction | Modern Catalytic Ullmann Reaction | SNAr Reaction |

|---|---|---|---|

| Catalysis | Stoichiometric or superstoichiometric copper | Catalytic copper (e.g., CuI, Cu₂O) | Often base-mediated, no metal catalyst required |

| Energy Efficiency | High temperatures (~200°C) | Lower temperatures (often < 100°C) | Variable, can be moderate to high |

| Waste Prevention | High; significant copper waste | Low; minimal catalyst waste | Low; main byproduct is a simple salt |

| Safer Solvents/Reagents | Often uses hazardous solvents (e.g., pyridine) | Can utilize safer solvents (e.g., acetonitrile) | Often uses aprotic polar solvents (e.g., DMSO) |

| Atom Economy | Poor | Good | Very Good |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Benzoic acid, 4-(4-butoxyphenoxy)-, ¹H and ¹³C NMR would provide definitive information on the arrangement of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the butoxy chain, and the carboxylic acid.

Carboxylic Acid Proton (-COOH): A characteristic singlet, significantly downfield, is anticipated in the range of 10-13 ppm due to the acidic nature of the proton. This signal is often broad.

Aromatic Protons: The two para-substituted benzene rings will each exhibit an AA'BB' system, appearing as two doublets.

The protons on the benzoic acid ring adjacent to the carboxyl group are expected to resonate further downfield (around 8.0-8.2 ppm) compared to the protons adjacent to the ether linkage (around 7.0-7.2 ppm).

The protons on the butoxyphenoxy ring will also appear as two doublets. The protons ortho to the butoxy group would be upfield (around 6.9-7.1 ppm) compared to those ortho to the ether linkage connecting the two rings.

Butoxy Group Protons (-O-CH₂-CH₂-CH₂-CH₃):

The methylene group attached to the oxygen (-O-CH₂) is expected to appear as a triplet around 4.0 ppm.

The subsequent methylene groups will show signals further upfield, with the terminal methyl group (-CH₃) appearing as a triplet at approximately 0.9-1.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): This carbon is expected to have a chemical shift in the range of 165-175 ppm.

Aromatic Carbons: Eight signals are expected for the aromatic carbons. The carbons attached to electronegative oxygen atoms will be shifted downfield. The quaternary carbons involved in the ether linkage and the one bearing the carboxyl group will have distinct chemical shifts.

Butoxy Group Carbons (-O-CH₂-CH₂-CH₂-CH₃): The carbon attached to the oxygen (-O-C) will be the most downfield of this group (around 68-70 ppm), with the other carbons appearing progressively upfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Aromatic (ortho to -COOH) | 8.0 - 8.2 | Doublet |

| Aromatic (ortho to ether on benzoic ring) | 7.0 - 7.2 | Doublet |

| Aromatic (ortho to ether on phenoxy ring) | 7.1 - 7.3 | Doublet |

| Aromatic (ortho to -OBu) | 6.9 - 7.1 | Doublet |

| -O-CH₂ - | ~ 4.0 | Triplet |

| -O-CH₂-CH₂ - | ~ 1.8 | Multiplet |

| -CH₂ -CH₃ | ~ 1.5 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C=O | 125 - 130 |

| Aromatic C-H | 115 - 135 |

| -O-C H₂- | 68 - 70 |

| -O-CH₂-C H₂- | ~ 31 |

| -C H₂-CH₃ | ~ 19 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional (2D) NMR experiments would be crucial to unambiguously assign the proton and carbon signals and confirm the structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent protons in the butoxy chain and within each aromatic ring's spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation from the -O-CH₂- protons of the butoxy group to the aromatic carbon they are attached to. It would also confirm the connectivity of the two aromatic rings through the ether oxygen by showing correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a molecule like Benzoic acid, 4-(4-butoxyphenoxy)-, NOESY could help in determining the preferred conformation around the flexible ether linkage by showing correlations between protons on the two different aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Functional Group Identification and Band Assignment for Benzoic acid, 4-(4-butoxyphenoxy)-

The IR and Raman spectra of this compound would be dominated by vibrations of the carboxylic acid, the ether linkage, the alkyl chain, and the aromatic rings.

Carboxylic Acid Group (-COOH):

A very broad O-H stretching band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. stmarys-ca.edustmarys-ca.edu

A strong and sharp C=O (carbonyl) stretching vibration should appear around 1680-1710 cm⁻¹ in the IR spectrum. stmarys-ca.edustmarys-ca.edu

The C-O stretching and O-H bending vibrations would be found in the fingerprint region, between 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹. stmarys-ca.edudocbrown.info

Aromatic Rings:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. stmarys-ca.edu

C=C stretching vibrations within the aromatic rings would give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. stmarys-ca.edu

Ether Linkage (C-O-C):

The asymmetric C-O-C stretching of the diaryl ether is expected to produce a strong band in the IR spectrum, typically around 1240-1260 cm⁻¹.

Butoxy Group:

Aliphatic C-H stretching vibrations from the butoxy group would appear in the 2850-2960 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Aromatic | C-H stretch | 3000 - 3100 |

| Butoxy Group | C-H stretch | 2850 - 2960 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

Conformational Analysis via Characteristic Vibrational Modes

The molecule possesses conformational flexibility, primarily around the C-O bonds of the ether linkage. Different spatial arrangements of the two aromatic rings relative to each other would result in subtle shifts in the vibrational frequencies of the C-O-C stretching modes and the out-of-plane bending vibrations of the aromatic C-H bonds. By comparing experimental spectra with theoretical calculations for different conformers, it would be possible to deduce the most stable conformation in the solid state or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzoic acid, 4-(4-butoxyphenoxy)- is expected to be influenced by the extended conjugation across the two phenyl rings and the ether linkage.

The parent benzoic acid molecule typically shows absorption maxima around 230 nm and 274 nm. sielc.comrsc.org The presence of the 4-butoxyphenoxy substituent, which acts as an electron-donating group, is expected to cause a bathochromic (red) shift in these absorption bands. This shift is due to the extension of the π-conjugated system through the ether oxygen, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the principal absorption bands for Benzoic acid, 4-(4-butoxyphenoxy)- are predicted to occur at longer wavelengths compared to benzoic acid, likely in the 250-300 nm range. The exact position of the absorption maxima would be sensitive to the solvent polarity.

Analysis of Electronic Transitions and Conjugation Pathways

The electronic structure of Benzoic acid, 4-(4-butoxyphenoxy)-, facilitates several key electronic transitions, which can be characterized using UV-Visible spectroscopy. The molecule's architecture, featuring two phenyl rings linked by an ether oxygen and substituted with a carboxyl group and a butoxy group, creates an extended π-conjugated system. This system is crucial for its electronic properties.

The primary electronic transitions observed in molecules of this type are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The conjugation pathway in Benzoic acid, 4-(4-butoxyphenoxy)- extends across the phenoxybenzoate backbone. The lone pair electrons on the ether oxygen can also participate in n → π* transitions, although these are generally of lower intensity and may be obscured by the stronger π → π* bands.

The presence of both an electron-donating group (butoxy, -OC₄H₉) and an electron-withdrawing group (carboxyl, -COOH) on the phenyl rings influences the energy of these transitions. The butoxy group enhances the electron density of its attached phenyl ring, while the carboxyl group delocalizes electron density from its ring. This push-pull electronic effect can lead to intramolecular charge transfer (ICT) character in the electronic transitions, affecting the absorption maximum (λ_max_). Studies on similar benzoic acid derivatives have identified multiple electronic transition bands in their optical absorption and fluorescence spectra figshare.com. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions, with the energy gap between them determining the absorption wavelength figshare.com.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | 200-400 nm | High |

| n → π | non-bonding to π antibonding | >300 nm | Low |

Solvatochromic Effects on the Electronic Absorption Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, reflecting the effect of solvent polarity on the electronic absorption spectrum. This phenomenon is a powerful tool for investigating solute-solvent interactions and the electronic structure of molecules in their ground and excited states researchgate.netuctm.edu. For Benzoic acid, 4-(4-butoxyphenoxy)-, the position of the absorption bands is expected to be sensitive to the polarity of the solvent.

The interactions between the solute and solvent molecules can stabilize or destabilize the ground and excited electronic states to different extents. These interactions can be non-specific (dipole-dipole interactions) or specific (hydrogen bonding) researchgate.net.

Bathochromic Shift (Red Shift): In polar solvents, the more polar excited state is often stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for electronic transition. This results in a shift of the absorption maximum to a longer wavelength (a red shift).

Hypsochromic Shift (Blue Shift): If the ground state is more stabilized by the polar solvent than the excited state, or if specific interactions like hydrogen bonding with the carboxyl group occur, an increase in the transition energy can be observed. This leads to a shift of the absorption maximum to a shorter wavelength (a blue shift) uctm.edu.

The solvatochromic behavior of similar benzoic acid derivatives has been investigated by analyzing their spectra in a series of organic solvents with varying polarities figshare.com. The relationship between the absorption maxima and solvent polarity parameters, such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability), can provide a quantitative measure of these interactions researchgate.net.

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λ_max | Primary Interaction Type |

| Hexane | 1.88 | Reference (Non-polar) | van der Waals |

| Dichloromethane | 9.08 | Bathochromic | Dipole-dipole |

| Acetone | 20.7 | Bathochromic | Dipole-dipole |

| Ethanol | 24.5 | Hypsochromic/Bathochromic | Hydrogen bonding, Dipole-dipole |

| Water | 80.1 | Hypsochromic | Hydrogen bonding |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the exact mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For Benzoic acid, 4-(4-butoxyphenoxy)-, the molecular formula is C₁₇H₁₈O₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. The experimentally determined exact mass from an HRMS analysis should match this theoretical value closely, typically with an error of less than 5 ppm, to confidently confirm the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₄ |

| Nominal Mass | 286 Da |

| Theoretical Monoisotopic Mass | 286.12051 Da |

| Required Mass Accuracy | < 5 ppm |

Elucidation of Fragmentation Mechanisms in Benzoic acid, 4-(4-butoxyphenoxy)-

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion ([M]⁺˙) of Benzoic acid, 4-(4-butoxyphenoxy)- is formed in the mass spectrometer (typically via electron ionization), it possesses excess energy and can break apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.

The fragmentation of this molecule is expected to be a composite of the fragmentation patterns of its constituent parts: the benzoic acid moiety, the diphenyl ether linkage, and the butoxy side chain.

Key Predicted Fragmentation Pathways:

Loss of the Butoxy Radical: Cleavage of the C-O bond in the butoxy group can lead to the loss of a butoxy radical (•OC₄H₉) or a butyl radical (•C₄H₉) followed by rearrangement. A significant fragmentation would be the cleavage of the butyl group (loss of 57 Da) from the ether oxygen.

Cleavage of the Ether Linkage: The bond between the phenyl ring and the ether oxygen is a common point of cleavage. This can lead to ions corresponding to the butoxyphenol and benzoic acid parts of the molecule.

Fragmentation of the Benzoic Acid Moiety: The benzoic acid group itself undergoes well-documented fragmentation.

Loss of •OH (M-17): A common initial fragmentation for carboxylic acids.

Loss of •COOH (M-45): Loss of the entire carboxyl group as a radical is a characteristic fragmentation, leading to the [M-45]⁺ ion docbrown.info.

Formation of the Benzoyl Cation (m/z 105): For benzoic acid itself, the loss of •OH results in the stable benzoyl cation [C₆H₅CO]⁺ at m/z 105. This ion is often the base peak in the spectrum of simple benzoic acids docbrown.info.

Formation of the Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the phenyl cation [C₆H₅]⁺ at m/z 77 docbrown.infofu-berlin.de.

Further Fragmentation: The phenyl cation can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51 docbrown.info.

| Proposed Fragment Ion (m/z) | Corresponding Neutral Loss | Structure of Fragment Ion |

| 229 | •C₄H₉ | [M - C₄H₉]⁺ |

| 213 | •OC₄H₉ | [M - OC₄H₉]⁺ |

| 121 | C₉H₁₁O₂• | [HOOC-C₆H₄-O]⁺ |

| 105 | C₁₀H₁₃O₃• | [C₆H₅CO]⁺ (from benzoic acid part after cleavage) |

| 77 | CO from m/z 105 | [C₆H₅]⁺ |

Crystallographic Investigations and Solid State Architecture of Benzoic Acid, 4 4 Butoxyphenoxy

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A complete SC-XRD analysis would be required to elucidate the precise solid-state structure of Benzoic acid, 4-(4-butoxyphenoxy)-. Such an investigation would provide the following fundamental crystallographic information.

Crystal System, Space Group, and Unit Cell Parameter Determination

Based on studies of analogous compounds, it is probable that Benzoic acid, 4-(4-butoxyphenoxy)- would crystallize in a centrosymmetric space group within either the triclinic (likely P-1) or monoclinic (likely P2₁/c) crystal system. The unit cell parameters (a, b, c, α, β, γ) would be precisely determined from the diffraction data. For context, related alkoxy-substituted benzoic acids often exhibit unit cell dimensions that accommodate the packing of dimeric structures.

Molecular Conformation, Bond Lengths, and Bond Angles within the Crystalline Lattice

The molecular conformation of Benzoic acid, 4-(4-butoxyphenoxy)- in the solid state would be characterized by the dihedral angles between the two phenyl rings and the orientation of the butoxy and carboxylic acid groups. It is anticipated that the butoxy chain would adopt a low-energy, extended conformation. The bond lengths and angles within the benzoic acid and phenoxy moieties are expected to be in agreement with standard values for sp² and sp³ hybridized carbon and oxygen atoms, though minor variations may occur due to crystal packing forces.

Absolute Configuration Determination (if chiral centers are present)

The molecule Benzoic acid, 4-(4-butoxyphenoxy)- does not possess any chiral centers. Therefore, the determination of its absolute configuration is not applicable. The expected crystallization in a centrosymmetric space group would result in a racemic crystal structure.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Characterization

In the absence of a single-crystal structure, powder X-ray diffraction (PXRD) would be a valuable technique for characterizing the bulk crystalline nature of a synthesized sample of Benzoic acid, 4-(4-butoxyphenoxy)-. A PXRD pattern would provide a fingerprint of the crystalline phase(s) present. While it would not yield the detailed structural information of a single-crystal study, it could be used to confirm the crystallinity of the bulk material, assess its phase purity, and potentially determine the unit cell parameters if the crystal system is of sufficient symmetry and the data is of high quality.

Phase Identification and Crystallinity Assessment

To investigate the solid-state properties of Benzoic acid, 4-(4-butoxyphenoxy)-, the initial step would involve phase identification and an assessment of its crystallinity. Powder X-ray Diffraction (PXRD) is the primary technique used for this purpose. A PXRD pattern of the synthesized material would be collected and compared against reference patterns in crystallographic databases. The presence of sharp, well-defined peaks in the diffractogram would indicate a crystalline solid, while broad, diffuse halos would suggest an amorphous nature.

The analysis would focus on determining the unit cell parameters, space group, and other fundamental crystallographic data from the diffraction pattern. This information is crucial for identifying the specific crystalline phase of the compound.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state characterization. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A thorough investigation for polymorphism in Benzoic acid, 4-(4-butoxyphenoxy)- would involve crystallizing the compound under a variety of conditions, such as different solvents, temperatures, and cooling rates.

Each crystalline form obtained would be analyzed using techniques like PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, would also be investigated. This would involve crystallization from a range of solvents and subsequent analysis to detect the presence of any trapped solvent molecules within the crystal structure.

Temperature-Dependent PXRD for Monitoring Phase Transitions

To study the thermal stability and potential phase transitions of Benzoic acid, 4-(4-butoxyphenoxy)-, temperature-dependent Powder X-ray Diffraction (PXRD) would be employed. This technique involves collecting PXRD patterns at various temperatures, both upon heating and cooling.

Any changes in the diffraction pattern as a function of temperature would indicate a phase transition. This could involve a transition from one polymorphic form to another, a desolvation event, or melting. The data obtained would allow for the determination of transition temperatures and the characterization of the different phases.

High-Pressure Crystallography

High-pressure crystallography studies could be conducted to understand the behavior of the crystal structure of Benzoic acid, 4-(4-butoxyphenoxy)- under compression. By applying high pressures using a diamond anvil cell and collecting X-ray diffraction data, it is possible to observe pressure-induced phase transitions and changes in the unit cell dimensions. This information provides insights into the compressibility and stability of the crystal lattice. As of now, no high-pressure crystallographic data for this specific compound has been reported.

Computational Chemistry and Theoretical Analysis of Benzoic Acid, 4 4 Butoxyphenoxy

Density Functional Theory (DFT) for Electronic and Molecular Structure

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For Benzoic acid, 4-(4-butoxyphenoxy)-, this process would involve finding the most stable arrangement of its atoms, including the bond lengths, bond angles, and dihedral angles. A key feature of benzoic acids is their tendency to form hydrogen-bonded dimers in the solid state, a phenomenon that can also be modeled computationally. nih.gov

The optimization would reveal the planarity of the phenyl rings and the carboxylic acid group. However, the butoxy chain and the ether linkage introduce significant conformational flexibility. The conformational energy landscape is explored by systematically rotating the key dihedral angles, such as those in the butoxy chain (C-C-C-C and O-C-C-C) and the ether bond (C-O-C-C), and calculating the energy of each conformation. This analysis identifies the global minimum energy conformer and other low-energy, accessible conformations. Studies on similar liquid crystalline molecules show that the interplay between bent and linear conformations is critical for their material properties. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Benzoic Acid Dimer Analog (Based on data for similar fluorinated benzoic acid dimers) nih.gov

| Parameter | Typical Calculated Value (Å or °) |

| C=O bond length | 1.21 |

| C-O bond length | 1.35 |

| O-H bond length | 0.98 |

| O---H (Hydrogen Bond) | 1.65 |

| C-O-H bond angle | 106.5 |

| O=C-O bond angle | 123.0 |

| Phenyl Ring C-C-C angle | ~120 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Related Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For Benzoic acid, 4-(4-butoxyphenoxy)-, the HOMO is expected to be localized primarily on the electron-rich butoxyphenoxy group, while the LUMO is likely concentrated on the benzoic acid moiety, particularly the carboxylic acid group and the adjacent phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net DFT calculations on various aromatic carboxylic acids and substituted aromatics provide a basis for estimating these values. nih.govresearchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comactascientific.com

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Based on typical values for substituted benzoic acids) actascientific.comfrontiersin.org

| Descriptor | Formula | Predicted Value Range |

| E(HOMO) | - | -6.5 to -7.0 eV |

| E(LUMO) | - | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 to 7.0 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 to 2.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 2.75 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | ~1.5 to 2.5 eV |

Vibrational Frequency Calculations and Simulated Spectroscopic Data (IR, Raman, UV-Vis)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate its infrared (IR) and Raman spectra. actascientific.com These calculations predict the frequencies of the fundamental vibrational modes of the molecule. nih.gov

For Benzoic acid, 4-(4-butoxyphenoxy)-, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band around 3000 cm⁻¹.

C=O stretching of the carbonyl group, a strong absorption expected around 1700 cm⁻¹.

Aromatic C-H stretching just above 3000 cm⁻¹.

Aliphatic C-H stretching from the butoxy chain, just below 3000 cm⁻¹.

C-O stretching from the ether and carboxylic acid groups, in the 1200-1300 cm⁻¹ region.

Phenyl ring C=C stretching modes around 1500-1600 cm⁻¹.

By comparing calculated frequencies with experimental data for similar compounds, assignments can be made with high confidence. researchgate.netnih.gov Theoretical calculations often require a scaling factor to better match experimental values. nist.gov

Table 3: Illustrative Calculated Vibrational Frequencies for Benzoic Acid Analogs (Based on data for benzoic acid and its derivatives) actascientific.comnist.gov

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | ~3600 (monomer), ~3000 (dimer) | Medium / Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Weak / Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch | ~1700 | Very Strong |

| Phenyl C=C Stretch | 1500 - 1600 | Medium / Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| O-H Bend | ~1400 | Medium |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules, allowing for the simulation of UV-Vis absorption spectra. researchgate.net This method provides information on electronic transition energies (excitation energies) and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net

For Benzoic acid, 4-(4-butoxyphenoxy)-, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the aromatic system. Studies on other benzoic acid derivatives have shown that functionals like CAM-B3LYP provide excellent agreement with experimental spectra. researchgate.net The analysis would identify the specific molecular orbitals involved in the lowest-energy electronic transitions, providing insight into the nature of the photoexcitation. The presence of the butoxyphenoxy substituent is expected to cause a red-shift (shift to longer wavelength) in the absorption bands compared to unsubstituted benzoic acid. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static picture of a single molecule at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time at finite temperatures. unimi.itrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior, including conformational changes, intermolecular interactions, and collective motions. nih.gov

Exploration of Conformational Space and Flexibility of the Butoxyphenoxy Chain

For a flexible molecule like Benzoic acid, 4-(4-butoxyphenoxy)-, MD simulations are ideal for exploring its conformational space. An MD simulation would track the rotations around the single bonds in the butoxy chain and the ether linkage over time. This allows for the characterization of the chain's flexibility and the distribution of different conformers at a given temperature. Such studies are particularly important for understanding the properties of liquid crystals, where molecular shape and flexibility are paramount. nih.govresearchgate.net

Intermolecular Interactions in Solution and Condensed Phases

The structure of Benzoic acid, 4-(4-butoxyphenoxy)- facilitates a variety of intermolecular interactions that govern its properties in solution and condensed phases. The primary interactions include hydrogen bonding and van der Waals forces.

In the condensed phase, and often in concentrated solutions, benzoic acid derivatives are known to form strong centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This results in a characteristic R22(8) ring motif. The formation of these dimers is a dominant feature, significantly influencing the physical properties of the substance, such as its melting point and solubility. For substituted benzoic acids, the nature of the substituent can modulate the strength of these hydrogen bonds. In the case of Benzoic acid, 4-(4-butoxyphenoxy)-, the electron-donating nature of the butoxyphenoxy group is expected to influence the electronic distribution within the benzoic acid moiety, thereby affecting the hydrogen bond strength.

Theoretical Studies on Reaction Mechanisms Involving Benzoic acid, 4-(4-butoxyphenoxy)-

Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Theoretical studies on the reaction mechanisms of benzoic acid and its derivatives often focus on reactions involving the carboxylic acid group and electrophilic aromatic substitution on the phenyl ring.

For Benzoic acid, 4-(4-butoxyphenoxy)-, the reactivity is influenced by the electronic effects of its substituents. The 4-(4-butoxyphenoxy) group, being an electron-donating group, activates the benzoic acid ring towards electrophilic aromatic substitution. However, the carboxylic acid group is a deactivating, meta-directing group. patsnap.com Computational studies, typically employing Density Functional Theory (DFT), can elucidate the preferred sites of electrophilic attack by calculating the energies of the possible intermediates (sigma complexes). These calculations would likely confirm that electrophilic substitution occurs on the phenoxy-substituted ring, which is more activated.

The reaction pathways for esterification or amide formation from the carboxylic acid group can also be modeled to determine transition state geometries and activation barriers. For instance, the acid-catalyzed esterification with an alcohol would proceed through a tetrahedral intermediate. Computational chemistry can provide detailed energetic profiles for such reactions, identifying the rate-determining step and the influence of the substituent on the reaction rate.

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT study on the electrophilic nitration of Benzoic acid, 4-(4-butoxyphenoxy)-, focusing on the more activated phenoxy-substituted ring.

| Substitution Position | Relative Energy of Sigma Complex (kcal/mol) | Activation Barrier (kcal/mol) |

| Ortho to -OAr | 0.0 | 15.2 |

| Meta to -OAr | +8.5 | 23.7 |

Note: This table is illustrative and not based on actual experimental or calculated data for this specific compound.

Solvation Effects on Reaction Energetics and Kinetics

The solvent environment can significantly impact the energetics and kinetics of reactions involving Benzoic acid, 4-(4-butoxyphenoxy)-. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent.

Solvation can influence reaction mechanisms in several ways. For reactions that involve the formation of charged intermediates or transition states, polar solvents can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. For example, in the dissociation of the carboxylic acid, a polar solvent like water will stabilize the resulting carboxylate anion and hydronium ion.

In the case of electrophilic aromatic substitution, the solvent can affect the reactivity of the electrophile and the stability of the intermediates. The choice of solvent can also influence the conformational preferences of the flexible butoxy chain, which in turn can have a subtle effect on the reactivity of the molecule.

Thermodynamic studies on the solubility and solvation of benzoic acid and its derivatives in binary solvent mixtures, such as ethanol-water, have shown that the Gibbs free energy of solvation changes with the solvent composition and temperature. jbiochemtech.com An increase in the mole fraction of the organic co-solvent generally leads to increased solubility. These experimental findings can be correlated with theoretical calculations to provide a deeper understanding of the solute-solvent interactions at a molecular level. The solvation of Benzoic acid, 4-(4-butoxyphenoxy)- would be a complex interplay of interactions with the polar carboxylic acid group and the largely non-polar remainder of the molecule.

Thermal Analysis of Benzoic Acid, 4-(4-butoxyphenoxy)-: An Examination of its Phase Behavior

Photophysical Properties of Benzoic Acid, 4 4 Butoxyphenoxy

Absorption and Emission Characteristics in Solution and Solid State

No published data are available on the absorption and emission characteristics of Benzoic acid, 4-(4-butoxyphenoxy)-.

Fluorescence and Phosphorescence Spectroscopy

There are no specific studies reporting the fluorescence or phosphorescence spectra of this compound in either solution or solid-state.

Quantum Yields and Luminescence Lifetimes

Information regarding the quantum yields and luminescence lifetimes for Benzoic acid, 4-(4-butoxyphenoxy)- could not be located in the current body of scientific literature.

Influence of Molecular Structure and Conformation on Photophysical Behavior

Without experimental or computational data, no analysis can be provided on how the molecular structure and conformation of Benzoic acid, 4-(4-butoxyphenoxy)- affect its photophysical properties.

Photoinduced Processes and Excited State Dynamics

There is no available information concerning the photoinduced processes or the excited-state dynamics of this specific compound.

Supramolecular Chemistry and Self Assembly of Benzoic Acid, 4 4 Butoxyphenoxy

Hydrogen Bonding Interactions and Dimerization of the Carboxylic Acid Moiety

A defining characteristic of carboxylic acids, including Benzoic acid, 4-(4-butoxyphenoxy)-, is their strong tendency to form cyclic dimers through intermolecular hydrogen bonds. researchgate.netnih.gov This interaction is one of the most robust and predictable synthons in crystal engineering. The carboxylic acid moiety features a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen), which allows two molecules to pair up via two strong O—H⋯O hydrogen bonds. scispace.com

This dimerization results in a stable, eight-membered ring motif, often designated as an R²₂(8) ring in graph-set notation. nih.gov This phenomenon is observed across different physical states, including the solid state, in solution, and even in the gas phase for many aromatic carboxylic acids. researchgate.netnih.govresearchgate.net For instance, a study of 4-n-propyloxybenzoic acid in the gaseous state confirmed that up to 20% of the molecules exist as cyclic dimers, highlighting the significant stability of this hydrogen-bonded pair. nih.govmdpi.comresearchgate.net

Theoretical studies on 4-substituted benzoic acids have shown that the nature of the substituent can influence the strength of these hydrogen bonds. scispace.com Electron-releasing groups, such as the ether oxygen in the butoxyphenoxy substituent, are predicted to enhance the stability of the hydrogen-bonded dimer. scispace.comresearchgate.net The strength of this interaction is evident in the short intermolecular distances between the oxygen atoms involved.

Table 1: Hydrogen Bond Geometry in Dimers of Related Benzoic Acid Derivatives

| Compound | O···O Distance (Å) | H···O Distance (Å) | O-H···O Angle (°) | Reference |

|---|---|---|---|---|

| 4-n-Propyloxybenzoic Acid (gas phase) | 2.574 | - | - | nih.gov |

| 4-n-Propyloxybenzoic Acid (crystal) | 2.611 | - | - | nih.gov |

| 4-(4-Fluorophenoxy)benzoic Acid | 2.620 | 1.70 | 175 | nih.gov |

| 4-Hydroxybenzoic Acid | - | - | - | nih.gov |

Data for specific bond distances and angles are often determined by X-ray crystallography or gas electron diffraction and may vary slightly between different compounds and phases.

Co-Crystallization and Salt Formation with Co-Formers

Beyond self-dimerization, the carboxylic acid group of Benzoic acid, 4-(4-butoxyphenoxy)- provides a versatile handle for forming multi-component crystals, known as co-crystals, or salts with suitable partner molecules (co-formers). nih.govhumanjournals.com Co-crystallization is a powerful technique in pharmaceutical science and materials engineering to modify the physicochemical properties of a solid without altering the covalent structure of the molecule. nih.govnih.gov

The formation of either a co-crystal or a salt is primarily governed by the difference in acidity (pKa) between the carboxylic acid and the basicity of the co-former. A general rule suggests that if the ΔpKa (pKa of the protonated base minus pKa of the acid) is greater than approximately 2.7 to 3.0, proton transfer is likely to occur, resulting in salt formation. If the difference is smaller, a co-crystal, held together by hydrogen bonds without proton transfer, is typically formed.

For example, benzoic acid derivatives are frequently co-crystallized with nitrogen-containing heterocyclic compounds, such as pyridines. nih.gov In these cases, a strong O—H⋯N hydrogen bond is formed between the carboxylic acid and the pyridine nitrogen. This interaction competes with the acid-acid dimerization, leading to the formation of a hetero-supramolecular synthon instead of the homo-synthon.

Rational Design of Supramolecular Architectures

The predictability of intermolecular interactions, or "supramolecular synthons," is the cornerstone of rational design in crystal engineering. nih.govsci-hub.seroutledge.com The carboxylic acid dimer is a highly robust and predictable homosynthon, meaning it is reliably formed in the crystal structures of many benzoic acid derivatives. researchgate.net

However, by introducing co-formers with competing hydrogen bond functionalities, chemists can design more complex supramolecular architectures. The choice of co-former dictates the resulting structure. For instance:

Linear Chains: A bifunctional co-former like 4,4'-bipyridine can link acid molecules into infinite linear chains.

Sheets and Tapes: Weaker interactions, such as C—H⋯O bonds or π-π stacking, can link these primary chains or dimers into higher-dimensional sheets or tapes. nih.gov

The design process involves selecting molecules with complementary functional groups and geometries that will favor the formation of a desired network over other possible arrangements.

Role of the Butoxyphenoxy Group in Directing Self-Assembly

Steric Hindrance: The bulky nature of the group can sterically hinder certain packing arrangements, favoring others that can accommodate its size and shape.

Weak Interactions: The flexible butoxy chain and the aromatic rings can participate in numerous weaker, yet collectively significant, van der Waals forces and C—H⋯π interactions, which help to stabilize the final crystal lattice.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which contains a binding cavity, and a smaller "guest" molecule. beilstein-journals.org Benzoic acid, 4-(4-butoxyphenoxy)- can participate in such systems, typically acting as the guest molecule.

The structural features of the molecule make it a suitable guest for various macrocyclic hosts:

The butoxyphenoxy tail is hydrophobic and can be encapsulated within the nonpolar cavities of hosts like cyclodextrins or calixarenes.

The aromatic rings can engage in π-π stacking interactions with electron-rich or electron-poor aromatic surfaces within a host molecule.

The carboxylic acid headgroup can remain at the portal of the host's cavity, interacting with the solvent or forming hydrogen bonds with functional groups on the host's rim.

Studies on related molecules support this potential. For example, a 4-carboxylphenoxy-decorated tetraphenylethene has been shown to form a host-guest inclusion complex with α-cyclodextrin. researchgate.net This demonstrates that the phenoxy-benzoic acid moiety is of an appropriate size and chemical nature to be recognized and bound by such macrocyclic hosts. The binding is driven by a combination of hydrophobic effects and non-covalent interactions, leading to the formation of a stable supramolecular complex.

Self-Assembled Monolayers (SAMs) and Surface Interface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on the surface of a substrate. researchgate.net They are a critical tool for surface and interface engineering, allowing for the precise control of surface properties like wettability, adhesion, and chemical reactivity.

Aromatic carboxylic acids, such as Benzoic acid, 4-(4-butoxyphenoxy)-, are known to form SAMs on various metal oxide surfaces, including silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂). princeton.eduacs.org The carboxylic acid acts as the "headgroup," anchoring the molecule to the surface through the formation of a surface carboxylate species. researchgate.net The rest of the molecule, the "tail," is oriented away from the surface.

For Benzoic acid, 4-(4-butoxyphenoxy)-, the formation of a SAM would result in a surface whose properties are dictated by the exposed butoxyphenoxy groups. This would create a relatively hydrophobic surface. The packing density and molecular orientation within the SAM would be influenced by a balance between the headgroup-surface interaction and the intermolecular interactions between the tails. acs.org The bulky nature of the butoxyphenoxy tail would likely result in a less densely packed monolayer compared to SAMs formed from simple long-chain alkanoic acids. nih.gov The ability to form such tailored surfaces is crucial for applications ranging from organic electronics to biocompatible coatings. princeton.edu

Advanced Materials Research and Academic Applications of Benzoic Acid, 4 4 Butoxyphenoxy

Organic Electronic Materials (Material Design Principles)

The design of novel organic materials is crucial for the advancement of next-generation electronic devices. Benzoic acid derivatives, in general, are recognized for their utility in creating ordered molecular assemblies, often through hydrogen bonding, which is a key factor in the performance of organic electronic materials. nih.gov

Role as Additives in Regulating Crystal Growth and Charge Transport in Organic Semiconductors

While specific research on Benzoic acid, 4-(4-butoxyphenoxy)- as an additive is not extensively documented in publicly available literature, the principle of using benzoic acid derivatives to control the morphology of organic semiconductor thin films is well-established. For instance, studies on similar molecules like 4-propylbenzoic acid and 4-octylbenzoic acid have demonstrated their effectiveness in regulating the crystal growth and charge transport of organic semiconductors. These additives can form a self-assembled interfacial layer that influences the nucleation and alignment of the primary semiconductor crystals. This control over crystal orientation and grain size is critical for optimizing charge carrier mobility, a key performance metric in devices like organic thin-film transistors (OTFTs). The length of the alkyl chain in these benzoic acid additives has been shown to be a determining factor in the resulting thin film morphology.

The underlying mechanism involves the hydrophilic head of the benzoic acid interacting with the substrate (e.g., silicon dioxide), while the hydrophobic tail interacts with the organic semiconductor. This tailored interface can reduce crystal misorientation and lead to more ordered crystalline domains, thereby enhancing charge transport. Given its structure, it is plausible that Benzoic acid, 4-(4-butoxyphenoxy)- could function similarly, with the butoxyphenoxy group providing a specific length and polarity to influence the self-assembly process at the interface. Further research is needed to elucidate the specific effects of the butoxyphenoxy moiety on crystal growth and charge transport properties.

Interface Modification and Electronic Structure Control in Thin Films

The electronic structure at the interface, including the alignment of energy levels, is a key determinant of charge injection and extraction efficiency. The interaction between the carboxylate group of benzoic acid and the metal oxide surface can create an interface dipole, which modifies the work function of the electrode and alters the energy barrier for charge carriers. ontosight.ai While direct studies on Benzoic acid, 4-(4-butoxyphenoxy)- for this purpose are limited, the principles derived from research on simpler benzoic acid molecules suggest its potential in this area. The butoxyphenoxy group would likely influence the packing density and orientation of the molecules at the interface, providing an additional layer of control over the electronic properties.

Sensor Development (Molecular Interaction and Order Phenomena)

The ability of molecules to undergo reordering in response to external stimuli is a cornerstone of sensor technology. Liquid crystals are particularly adept at this, and their unique properties are harnessed in various sensing applications.

Utilization in Liquid Crystal-Based Sensing Systems for Volatile Organic Compound Detection, focusing on molecular reordering

Liquid crystal (LC)-based sensors are a promising platform for the detection of volatile organic compounds (VOCs). These sensors operate on the principle that the introduction of analyte molecules disrupts the ordered structure of the liquid crystal, leading to a detectable optical or electrical signal. The sensitivity and selectivity of these sensors can be enhanced by the addition of non-volatile organic compounds.

A patent for a VOC detection method describes the use of a blue phase-forming liquid crystal composition that includes a nematic liquid crystal and a chiral dopant. ijstr.org The patent mentions that the addition of a non-volatile organic compound, such as benzoic acid, can increase the sensitivity of the sensor's response to the target analyte. ijstr.org The presence of the analyte molecules causes a phase transition in the liquid crystal, which can be observed as a change in color or texture.

While this patent does not specifically name Benzoic acid, 4-(4-butoxyphenoxy)-, its properties as a non-volatile, structurally defined organic molecule make it a candidate for such applications. The specific interactions between the butoxyphenoxy group and target VOCs could potentially lead to selective detection. The reordering of the liquid crystal molecules around the analyte, influenced by the presence of the benzoic acid derivative, would be the basis of the sensing mechanism. Further research would be necessary to evaluate the efficacy of Benzoic acid, 4-(4-butoxyphenoxy)- in this context and to characterize the specific molecular reordering phenomena that occur upon exposure to different VOCs.

Photoactive Materials Design (excluding device performance metrics)

The design of molecules that can interact with light is fundamental to the development of photoactive materials. These materials find applications in areas such as optical data storage, light-responsive coatings, and photochemistry. Benzoic acid derivatives with extended conjugation are often investigated for their photo-responsive properties. nih.gov

Research on 3- and 4-n-alkanoyloxy benzoic acids has shown that these molecules can exhibit interesting photophysical properties. nih.gov Their absorption spectra typically show bands in the UV region, and they can exhibit fluorescence. nih.gov The length of the alkyl chain has been observed to influence the photoluminescence spectra, with longer chains sometimes leading to a red shift in the emission. nih.gov This is attributed to the effect of the chain on the molecular packing and intermolecular interactions in the material.

Conclusion and Future Research Directions

Synthesis of Knowledge Regarding Benzoic Acid, 4-(4-butoxyphenoxy)-

Benzoic acid, 4-(4-butoxyphenoxy)- belongs to the family of alkoxybenzoic acids, which are well-regarded for their liquid crystalline properties. The synthesis of this specific compound, while not explicitly detailed in numerous publications, can be reliably inferred from established methods for analogous compounds. A common synthetic route involves a Williamson ether synthesis. This would typically start with the reaction of a salt of 4-hydroxybenzoic acid (or its ester derivative) with 1-bromo-4-butoxybenzene (B1267048) or, alternatively, the reaction of a salt of 4-butoxyphenol (B117773) with a 4-halobenzoic acid derivative. Subsequent hydrolysis of the ester, if used, would yield the final carboxylic acid. The synthesis of related compounds, such as 4-(4-phenylbutoxy)benzoic acid, often involves a multi-step process starting from raw materials like 4-chloro-1-butanol. patsnap.com

The structural and physical properties of Benzoic acid, 4-(4-butoxyphenoxy)- are anticipated to be in line with other similar liquid crystalline benzoic acid derivatives. These molecules often exhibit polymorphism, transitioning through various mesophases (e.g., nematic, smectic) upon changes in temperature. The formation of these liquid crystal phases is largely governed by the intermolecular hydrogen bonding between the carboxylic acid groups, which leads to the formation of dimeric structures. nih.gov These dimers, with their elongated and rigid nature, are predisposed to self-assemble into the ordered arrangements characteristic of liquid crystals. nih.goved.gov

Spectroscopic analysis is a cornerstone for the characterization of such novel compounds. While specific spectra for Benzoic acid, 4-(4-butoxyphenoxy)- are not widely published, the expected spectral data can be predicted based on analogous structures like 4-butoxybenzoic acid and other phenoxybenzoic acids.

Table 1: Predicted Spectroscopic Data for Benzoic acid, 4-(4-butoxyphenoxy)-

| Spectroscopic Technique | Predicted Chemical Shifts/Bands |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.9-8.2 ppm. The butoxy group would show a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene (B1212753) groups between 1.4 and 4.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield shift, typically above 10 ppm. rsc.orgchemicalbook.com |

| ¹³C NMR | Aromatic carbons would resonate between 115 and 165 ppm. The carbonyl carbon of the carboxylic acid would be found around 170 ppm. The carbons of the butoxy chain would appear in the upfield region, typically between 13 and 68 ppm. rsc.orgchemicalbook.com |

| FTIR (Infrared) Spectroscopy | A broad O-H stretching band for the carboxylic acid would be observed from 2500-3300 cm⁻¹. A sharp C=O stretching peak for the carboxylic acid would be present around 1700 cm⁻¹. C-O stretching bands for the ether linkage would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and C=C stretching within the aromatic rings would be observed at approximately 1600 and 1500 cm⁻¹. nist.gov |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the butoxy group, the carboxylic acid group, and cleavage of the ether linkage. nist.govyoutube.com |

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the foundational knowledge of related compounds, there are significant gaps in the specific understanding of Benzoic acid, 4-(4-butoxyphenoxy)-. A primary unexplored avenue is the detailed experimental investigation and reporting of its synthesis, purification, and comprehensive characterization. This includes precise determination of its melting point and the temperatures and types of its liquid crystalline phase transitions.

Methodological challenges in the synthesis of such substituted benzoic acids can include achieving high yields and purity, especially when dealing with multi-step reactions. nih.gov The purification of the final product, often requiring techniques like recrystallization, is crucial for obtaining materials with well-defined properties suitable for advanced applications. Another challenge lies in the precise control of reaction conditions to avoid side reactions, such as ortho-functionalization when meta-directing groups are present. nih.gov

Further research is needed to explore the full range of its mesomorphic behavior. This includes detailed studies using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify and characterize all existing liquid crystal phases and their transition thermodynamics. nih.gov The influence of the butoxy chain length on the mesomorphic properties, a well-documented phenomenon in other alkoxybenzoic acid series, warrants a systematic investigation for this specific class of compounds.

Outlook for Rational Molecular Design of Novel Benzoic Acid, 4-(4-butoxyphenoxy)- Based Advanced Materials

The rational design of novel advanced materials based on Benzoic acid, 4-(4-butoxyphenoxy)- holds considerable promise, particularly in the field of liquid crystals. By systematically modifying the molecular structure, it is possible to tailor the material's properties for specific applications.

One promising direction is the synthesis of a homologous series of 4-(4-alkoxyphenoxy)benzoic acids, where the length of the alkoxy chain is varied. This would allow for a systematic study of how chain length influences the type of mesophase formed, the transition temperatures, and other physical properties like birefringence and dielectric anisotropy. Such understanding is critical for designing liquid crystals for display technologies and optical switching devices. nih.gov

Furthermore, the introduction of different substituent groups on the phenyl rings could lead to materials with novel properties. For example, the incorporation of chiral centers could induce ferroelectric or antiferroelectric liquid crystal phases, which are of interest for fast-switching display applications. The addition of photosensitive moieties could lead to the development of light-addressable liquid crystal systems.

The ability of the carboxylic acid group to form hydrogen bonds also opens up avenues for creating supramolecular liquid crystalline structures. nih.gov By co-crystallizing Benzoic acid, 4-(4-butoxyphenoxy)- with other molecules capable of hydrogen bonding, it is possible to create new materials with unique and potentially tunable mesomorphic and photophysical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。